molecular formula C15H20BClO2 B6152838 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223036-52-8

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6152838
CAS No.: 2223036-52-8
M. Wt: 278.6 g/mol
InChI Key: XDXVZNJIUPVJII-UHFFFAOYSA-N
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Description

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropyl group and a chlorine atom on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-cyclopropylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be involved in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action for 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A boronic ester with a phenyl group instead of a substituted phenyl group.

    3-Chloro-5-cyclopropylphenylboronic Acid: The boronic acid precursor to the compound .

Uniqueness

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a cyclopropyl group and a chlorine atom on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

2223036-52-8

Molecular Formula

C15H20BClO2

Molecular Weight

278.6 g/mol

IUPAC Name

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-7-11(10-5-6-10)8-13(17)9-12/h7-10H,5-6H2,1-4H3

InChI Key

XDXVZNJIUPVJII-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C3CC3

Purity

95

Origin of Product

United States

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